N-Succinimidyl 4-methyl-3-iodobenzoate
Description
N-Succinimidyl 4-methyl-3-iodobenzoate is a bifunctional ester reagent widely used in radiopharmaceuticals for labeling proteins, peptides, and antibodies. Its structure combines a succinimidyl ester group for efficient amine conjugation and an aromatic iodine atom for radioisotope incorporation (e.g., $^{125}\text{I}$, $^{131}\text{I}$). This compound is critical in targeted cancer therapy and imaging, particularly for internalizing antibodies where intracellular retention of radiolabels is crucial .
Properties
CAS No. |
149879-60-7 |
|---|---|
Molecular Formula |
C12H10INO4 |
Molecular Weight |
359.12 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-iodo-4-methylbenzoate |
InChI |
InChI=1S/C12H10INO4/c1-7-2-3-8(6-9(7)13)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |
InChI Key |
GHTHESUTFOWAHH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)I |
Other CAS No. |
149879-60-7 |
Synonyms |
N-succinimidyl 4-methyl-3-iodobenzoate SMIB-N |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Succinimidyl 3-Iodobenzoate (SIB)
N-Succinimidyl 4-Guanidinomethyl-3-Iodobenzoate (SGMIB)
- Structural Difference: Incorporates a guanidinomethyl group at the 4-position, introducing a positive charge.
- Applications: The cationic guanidine group enhances lysosomal trapping, increasing intracellular retention by 2–4× compared to SIB . In HER2-targeting nanobodies, SGMIB improved tumor-to-background ratios by 30% in murine models .
- Synthesis: Requires additional steps for guanidinomethylation, reducing yield (50–70%) compared to SIB .
N-Succinimidyl 5-Iodo-3-Pyridinecarboxylate (SIPC)
- Structural Difference : Replaces the benzene ring with a pyridine ring, introducing a positive charge.
- Applications: Pyridine’s charge improves lysosomal retention; anti-EGFRvIII antibodies labeled with SIPC showed 65% higher intracellular retention than SIB . Tumor-to-normal tissue ratios in xenografts were 5× higher with SIPC than Iodogen .
- Limitations : Complex synthesis and lower stability in vivo compared to benzoate derivatives .
N-Succinimidyl 4-Methyl-3-(Tri-n-Butylstannyl)Benzoate (MATE)
- Structural Difference : Contains a tri-n-butylstannyl group for halogen exchange labeling.
- Applications: Used for radioiodination of anti-c-erbB2 antibodies (e.g., ICR12), achieving 16 mCi/mg without immunoreactivity loss . In breast cancer xenografts, MATE-labeled antibodies delayed tumor growth by 12 days vs. 24 days for Iodogen-labeled counterparts, attributed to faster systemic clearance .
- Advantage : Avoids oxidative damage to antibodies during labeling .
Comparative Data Table
Research Findings and Implications
- Charge and Retention : Positively charged derivatives (SGMIB, SIPC) outperform neutral analogs in intracellular retention due to lysosomal trapping .
- Therapeutic Efficacy : MATE-labeled antibodies showed reduced toxicity but shorter tumor growth delay than Iodogen, highlighting a trade-off between stability and potency .
Preparation Methods
Stannylation of 4-Methylbenzoic Acid Derivatives
The tin precursor is typically synthesized through a Stille coupling reaction . Starting with 3-bromo-4-methylbenzoic acid , the bromine atom at the 3-position is replaced with a trimethylstannyl group using hexamethylditin in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). The reaction proceeds in anhydrous tetrahydrofuran (THF) under inert atmosphere at 60–80°C for 12–24 hours.
The product is purified via recrystallization or column chromatography, yielding the stannylated benzoic acid derivative in ~70–85% purity.
Activation to N-Hydroxysuccinimide Ester
The stannylated benzoic acid is subsequently converted to its N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) as coupling agents. The reaction is conducted in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature for 4–6 hours.
The NHS ester is isolated by filtration to remove dicyclohexylurea (DCU) and further purified via silica gel chromatography, achieving >95% purity.
Iodination Reaction
Iodination of the tin precursor is achieved through electrophilic destannylation , replacing the trimethylstannyl group with iodine. This step is critical for introducing the radioisotope or stable iodine atom.
Reaction Conditions and Optimization
The iodination is performed using sodium iodide (NaI) or elemental iodine (I₂ ) in the presence of an oxidizing agent such as tert-butyl hydroperoxide (TBHP) or chloramine-T . The reaction is conducted in chloroform or dichloromethane at room temperature for 15–30 minutes.
Key parameters affecting yield include:
-
Oxidant concentration : TBHP at 5–10% (v/v) maximizes iodine incorporation.
-
Solvent polarity : Chloroform enhances reaction efficiency compared to polar solvents.
-
Reaction time : Prolonged exposure (>30 minutes) risks NHS ester hydrolysis.
Typical radiochemical yields for analogous compounds (e.g., [*I]SGMIB) range from 50–70%, with non-radioactive variants achieving similar or higher yields.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude reaction mixtures are purified using normal-phase HPLC with a silica column and isocratic elution (e.g., hexane:ethyl acetate, 7:3 v/v). The product elutes at 20–25 minutes, as monitored by UV detection (254 nm).
Spectroscopic Validation
-
¹H NMR : Key signals include the NHS ester protons (δ 2.8–3.0 ppm, singlet) and aromatic protons (δ 7.5–8.0 ppm).
-
Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 403.2 (C₁₂H₁₀INO₄).
Comparative Analysis of Preparation Methods
| Parameter | Stannyl Precursor Method | Direct Iodination Method |
|---|---|---|
| Regioselectivity | High (directed by stannyl group) | Moderate (dependent on directing groups) |
| Yield | 60–75% | 30–50% |
| Purification Complexity | Moderate (HPLC required) | High (multiple byproducts) |
| Scalability | Suitable for gram-scale | Limited by nitration steps |
The stannyl precursor method is superior in yield and regioselectivity, making it the preferred industrial approach. Direct iodination, though simpler, suffers from lower yields due to competing side reactions .
Q & A
Q. How does the choice of solvent (aqueous vs. organic) impact the reaction kinetics of this compound with biomolecules?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
